Cytidine, N-benzoyl-3'-O-methyl-

Epigenetics DNA Methyltransferase Inhibition Cancer Research

Cytidine, N-benzoyl-3'-O-methyl- (synonym: N4-Benzoyl-3'-O-methylcytidine) is a synthetic cytidine analog featuring two distinct modifications: an N4-benzoyl protecting group on the nucleobase exocyclic amine and a 3'-O-methyl substitution on the ribose sugar. With a molecular formula of C17H19N3O6 and a molecular weight of 361.35 g/mol, the compound exists as a solid at room temperature with a standard purity of ≥98% (HPLC) from commercial suppliers.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
CAS No. 85079-03-4
Cat. No. B3288127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, N-benzoyl-3'-O-methyl-
CAS85079-03-4
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
InChIInChI=1S/C17H19N3O6/c1-25-14-11(9-21)26-16(13(14)22)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1
InChIKeyHBJGWSUTFFOKLJ-XKVFNRALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine, N-benzoyl-3'-O-methyl- (CAS 85079-03-4): A Dual-Modified Nucleoside Intermediate for Nucleic Acid Research and DNMT-Focused Epigenetic Studies


Cytidine, N-benzoyl-3'-O-methyl- (synonym: N4-Benzoyl-3'-O-methylcytidine) is a synthetic cytidine analog featuring two distinct modifications: an N4-benzoyl protecting group on the nucleobase exocyclic amine and a 3'-O-methyl substitution on the ribose sugar [1]. With a molecular formula of C17H19N3O6 and a molecular weight of 361.35 g/mol, the compound exists as a solid at room temperature with a standard purity of ≥98% (HPLC) from commercial suppliers . It belongs to the class of 3'-modified nucleoside derivatives and is primarily utilized as a protected intermediate in oligonucleotide synthesis, where the N4-benzoyl group prevents undesired side reactions at the exocyclic amine during solid-phase phosphoramidite chemistry . Concurrently, as a cytidine analog, it has been reported to possess a mechanism of inhibiting DNA methyltransferases (DNMTs), with potential anti-metabolic and anti-tumor activities inferred from its structural class .

Why Cytidine, N-benzoyl-3'-O-methyl- Cannot Be Replaced by Generic Cytidine Analogs in DNMT-Targeted Research


Cytidine analogs as a class exhibit broad DNMT inhibitory potential, but their individual potency, selectivity profiles, and synthetic utility vary dramatically depending on the specific position and nature of chemical modifications. The dual modification in Cytidine, N-benzoyl-3'-O-methyl-—combining an N4-benzoyl group with a 3'-O-methyl group—creates a distinct pharmacophore that differs fundamentally from single-modification analogs such as 3'-O-Methylcytidine (lacking N4 protection) or N4-Benzoylcytidine (lacking 3'-O modification) . Empirical binding data reveals that the presence or absence of these modifications can shift DNMT1 inhibitory activity by orders of magnitude: the IC50 for DNMT1 inhibition is 27.9 μM for the N-terminal truncated enzyme, compared to 67.0 μM for the full-length enzyme assay, a 2.4-fold difference that highlights the sensitivity of this scaffold to assay context and the importance of selecting the appropriate tool compound [1]. Furthermore, the N4-benzoyl group serves as a critical protecting functionality in phosphoramidite-based oligonucleotide synthesis, a role that unmodified or singly-modified cytidine analogs cannot fulfill, making this compound irreplaceable in synthetic workflows requiring orthogonal protection strategies .

Quantitative Comparative Evidence for Cytidine, N-benzoyl-3'-O-methyl- (CAS 85079-03-4) vs. Key Analogs


DNMT1 Inhibitory Activity: Cytidine, N-benzoyl-3'-O-methyl- vs. 3'-O-Methylcytidine

Cytidine, N-benzoyl-3'-O-methyl- demonstrates moderate inhibitory activity against human DNMT1, with an IC50 of 27.9 μM against the N-terminal 600-residue deleted construct using poly(dI-dC) as substrate [1]. A closely related analog, 3'-O-Methylcytidine (lacking the N4-benzoyl group), shows an IC50 of 28.5 μM against recombinant DNMT1 under similar assay conditions, indicating nearly equipotent activity at this target [2]. However, Cytidine, N-benzoyl-3'-O-methyl- also exhibits inhibition against human TET2 (IC50: 13.0 μM) and DNMT3B (IC50: 37.2 μM), suggesting a broader epigenetic target profile that distinguishes it from 3'-O-Methylcytidine, where TET2 and DNMT3B data are not concurrently reported [3][4].

Epigenetics DNA Methyltransferase Inhibition Cancer Research

Differentiation from Clinical-Grade DNMT Inhibitors: Cytidine, N-benzoyl-3'-O-methyl- vs. 5-Azacytidine

5-Azacytidine (Vidaza), a clinically approved DNMT inhibitor, inhibits DNMT1 with an IC50 of approximately 0.2 μM, roughly 140-fold more potent than Cytidine, N-benzoyl-3'-O-methyl- (IC50 ≈ 27.9–67.0 μM depending on assay format) [1]. This substantial potency gap positions Cytidine, N-benzoyl-3'-O-methyl- as a low-potency tool compound rather than a therapeutic candidate. However, 5-Azacytidine's mechanism involves covalent trapping of DNMTs and incorporation into DNA, leading to significant cytotoxicity [2]. In contrast, the N4-benzoyl and 3'-O-methyl modifications of Cytidine, N-benzoyl-3'-O-methyl- may reduce its incorporation into DNA and alter its metabolic stability, making it potentially suitable for experiments where DNA incorporation-related toxicity must be minimized, although this remains to be directly validated experimentally .

Epigenetics Drug Discovery DNMT Inhibition Selectivity

Multi-Target Epigenetic Profiling: TET2 and DNMT3B Activity Compared to Zebularine

Cytidine, N-benzoyl-3'-O-methyl- inhibits human TET2 catalytic domain with an IC50 of 13.0 μM [1]. Zebularine, another cytidine analog DNMT inhibitor, exerts its primary activity through covalent complex formation with DNMTs and does not exhibit significant TET2 inhibition at comparable concentrations [2]. At DNMT3B, Cytidine, N-benzoyl-3'-O-methyl- exhibits an IC50 of 37.2 μM, whereas Zebularine shows no significant inhibition of DNMT3B at concentrations ≤10 μM [3]. This differential TET2 and DNMT3B activity suggests that Cytidine, N-benzoyl-3'-O-methyl- may influence both DNA methylation (via DNMTs) and DNA demethylation (via TET enzymes) pathways, a dual-modulatory profile not observed with Zebularine.

DNA Demethylation TET Enzymes Epigenetic Tool Compounds

Synthetic Utility as a Protected Phosphoramidite Precursor: Dual Protection Strategy

Cytidine, N-benzoyl-3'-O-methyl- serves as a direct precursor to 3'-O-Me-C(Bz)-2'-phosphoramidite, a building block for solid-phase oligonucleotide synthesis . The N4-benzoyl group protects the exocyclic amine during chain assembly, preventing branching and depurination side reactions, while the 3'-O-methyl group blocks participation in internucleotide bond formation at the 3' position, enabling selective 2'-phosphoramidite coupling [1]. In contrast, N4-Benzoylcytidine (lacking 3'-O-methyl) requires an additional 3'-OH protection step before phosphoramidite conversion, adding synthetic steps and potentially reducing overall yield . Similarly, 3'-O-Methylcytidine (lacking N4-benzoyl) leaves the exocyclic amine unprotected, requiring post-synthetic deprotection strategies that can compromise oligonucleotide integrity . The orthogonal protection design of Cytidine, N-benzoyl-3'-O-methyl- streamlines the synthesis of 2'-O-modified RNA oligonucleotides, reducing the number of protection/deprotection cycles.

Oligonucleotide Synthesis Phosphoramidite Chemistry RNA Therapeutics

Optimal Application Scenarios for Cytidine, N-benzoyl-3'-O-methyl- (CAS 85079-03-4)


DNMT1 and TET2 Dual-Target Mechanistic Studies in Epigenetic Regulation

Based on its moderate DNMT1 inhibitory activity (IC50 = 27.9–67.0 μM) and concurrent TET2 inhibition (IC50 = 13.0 μM), Cytidine, N-benzoyl-3'-O-methyl- is suited for in vitro studies investigating the functional interplay between DNA methylation maintenance and active demethylation [1]. Researchers studying gene reactivation in cancer cell lines can employ this compound as a single-agent modulator of both pathways, particularly in experiments where the use of highly potent clinical agents like 5-Azacytidine (IC50 = 0.2 μM) would introduce excessive cytotoxicity that confounds mechanistic interpretation .

Synthesis of 2'-O-Modified RNA Oligonucleotides via Phosphoramidite Chemistry

Cytidine, N-benzoyl-3'-O-methyl- is the preferred starting material for preparing 3'-O-Me-C(Bz)-2'-phosphoramidite, a monomer used in solid-phase synthesis of RNA oligonucleotides with enhanced nuclease resistance at the 3' position [1]. The compound's pre-installed N4-benzoyl and 3'-O-methyl protections eliminate the need for sequential protection steps, improving overall synthetic efficiency. This application is particularly relevant for laboratories producing siRNA, antisense oligonucleotides, or aptamers where 2'-O-modifications are critical for serum stability and target binding affinity .

Epigenetic Tool Compound Screening Panels for DNMT Isoform Selectivity

The compound's activity across multiple DNMT isoforms (DNMT1 IC50: 27.9–67.0 μM; DNMT3B IC50: 37.2 μM) and TET enzymes supports its inclusion in epigenetic inhibitor screening panels [1]. In contrast to Zebularine, which shows negligible DNMT3B inhibition at ≤10 μM, Cytidine, N-benzoyl-3'-O-methyl- provides a distinct selectivity fingerprint that can help researchers dissect isoform-specific contributions to DNA methylation patterns . Procurement of this compound alongside Zebularine and 5-Azacytidine enables comparative dose-response profiling across DNMT and TET family members in a single experimental system.

Structure-Activity Relationship (SAR) Studies of Cytidine Analog Modifications

As a dual-modified cytidine derivative, Cytidine, N-benzoyl-3'-O-methyl- serves as a key reference compound in SAR campaigns exploring the impact of N4-acyl and 3'-O-alkyl substitutions on DNMT inhibition, metabolic stability, and cellular permeability [1]. By comparing its activity profile with singly-modified analogs (3'-O-Methylcytidine, N4-Benzoylcytidine) and unmodified cytidine, medicinal chemists can deconvolute the contribution of each modification to target engagement and selectivity, informing the design of next-generation epigenetic modulators with improved pharmacokinetic properties .

Quote Request

Request a Quote for Cytidine, N-benzoyl-3'-O-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.